molecular formula C21H36O3 B1226796 (3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 27178-64-9

(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No. B1226796
CAS RN: 27178-64-9
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-HWPIAJDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnanetriol belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Pregnanetriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Pregnanetriol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pregnanetriol is primarily located in the membrane (predicted from logP) and cytoplasm. Pregnanetriol has been linked to the inborn metabolic disorders including 11-beta-hydroxylase deficiency.
A metabolite of 17-ALPHA-HYDROXYPROGESTERONE, normally produced in small quantities by the GONADS and the ADRENAL GLANDS, found in URINE. An elevated urinary pregnanetriol is associated with CONGENITAL ADRENAL HYPERPLASIA with a deficiency of STEROID 21-HYDROXYLASE.

Scientific Research Applications

Androsterone Derivatives as Inhibitors of Androgen Biosynthesis

Research on androsterone derivatives, structurally similar to the queried compound, has shown their potential as inhibitors of androgen biosynthesis. These compounds, possessing the typical steroid shape, have different extra E rings that contribute to their biological activity (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Antimicrobial and Antitumor Activities

Triorganotin(IV) derivatives of sodium deoxycholate, another compound with structural similarities, have shown promising antimicrobial and antitumor activities, particularly against the A2780 cell line. This underscores the potential of such compounds in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).

Crystal Structure Analysis

The crystal structure of various compounds with a similar molecular framework has been extensively studied. These studies help in understanding the molecular conformation and potential interactions of these compounds, which is crucial for their biological applications (Ketuly et al., 2010; Zhou et al., 2015; Zhang et al., 2012).

Liver X Receptor Agonists

Compounds with a structural resemblance have been explored as liver X receptor agonists. These receptors are crucial in regulating cholesterol metabolism, indicating the potential medical applications of such compounds (Ching, 2013).

properties

CAS RN

27178-64-9

Product Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

SCPADBBISMMJAW-HWPIAJDMSA-N

Isomeric SMILES

CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

physical_description

Solid

synonyms

5-beta-Pregnane-3,17,20-triol
5beta-Pregnane-3alpha,17alpha,20alpha-triol
Pregnanetriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 3
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 4
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 5
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 6
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

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